molecular formula C16H12Cl2N4OS B1239391 N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide

N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide

Cat. No.: B1239391
M. Wt: 379.3 g/mol
InChI Key: BQZUSOLVZDVNQF-DJKKODMXSA-N
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Description

N-[[5-chloro-1-(3-chlorophenyl)-3-methyl-4-pyrazolyl]methylideneamino]-2-thiophenecarboxamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Solvatochromic Studies

The solvent effects on the absorption and fluorescence spectra of related carboxamides have been studied. In particular, compounds like (E)-2-(4-Chlorobenzylideneamino)-N-(2-chlorophenyl)-4, 5, 6, 7-tetrahydrobenzo[b]thiophene-3-carboxamide (C1) were analyzed for their spectral behavior in different solvents. These studies help understand the electronic properties and interactions of similar carboxamides in various solvent environments, which is crucial for their applications in scientific research (Patil et al., 2011).

Synthesis and Spectral Analysis

Research has focused on synthesizing and characterizing related carboxamide derivatives. For instance, (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides were synthesized and analyzed for their spectral properties. These studies are vital for understanding the chemical and physical properties of these compounds, which can be applied in various scientific domains (Thirunarayanan & Sekar, 2013).

Antimicrobial Activity

Some derivatives of thiophene carboxamides have been evaluated for their antibacterial and antifungal activities. For example, compounds like N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides exhibited significant antimicrobial activities. This highlights their potential use in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Fluorescence Quenching Studies

Research has been conducted on the fluorescence quenching mechanisms of related carboxamides. For instance, the fluorescence quenching of (E)-N-(3-Chlorophenyl)-2-(3,4-dimethoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by various solvents was studied. These insights are important for understanding the photophysical behavior of these compounds, which can have implications in fields like photodynamic therapy and fluorescence microscopy (Patil et al., 2013).

Anti-Inflammatory and Antioxidant Activities

Certain thiophene carboxamide derivatives have shown promising anti-inflammatory and antioxidant activities. For example, 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide demonstrated activities comparable to ibuprofen and ascorbic acid. This research opens possibilities for these compounds in therapeutic applications (Kumar, Anupama, & Khan, 2008).

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C16H12Cl2N4OS/c1-10-13(9-19-20-16(23)14-6-3-7-24-14)15(18)22(21-10)12-5-2-4-11(17)8-12/h2-9H,1H3,(H,20,23)/b19-9+

InChI Key

BQZUSOLVZDVNQF-DJKKODMXSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=CC=CS2)Cl)C3=CC(=CC=C3)Cl

SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC=CS2)Cl)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=CC=CS2)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide
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N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide
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N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide
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N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide
Reactant of Route 5
N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide
Reactant of Route 6
N-[(E)-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]thiophene-2-carboxamide

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